1,4-Dithiane

Beschreibung

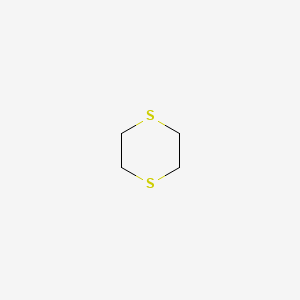

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-2-6-4-3-5-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZWAPSEEHRYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024077 | |

| Record name | 1,4-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid, white to off-white crystals | |

| Record name | 1,4-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.6 °C at 60 mm Hg, 199.00 to 200.00 °C. @ 760.00 mm Hg | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ether, carbon tetrachloride, acetic acid and carbon disulfide., In water, 3,000 mg/L at 25 °C, 3 mg/mL at 25 °C, slightly soluble in hot water;soluble in hot alcohol, oil | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.57 [mmHg], 0.80 mm Hg at 25 °C | |

| Record name | 1,4-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

505-29-3 | |

| Record name | 1,4-Dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DITHIANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dithiane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274B1T5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112.3 °C, 112 - 113 °C | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Fundamentals and Reactivity of 1,4-Dithiane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties and chemical reactivity of 1,4-dithiane. It is intended to serve as a technical resource for researchers and professionals involved in chemical synthesis, materials science, and drug development, offering detailed data, experimental protocols, and visualizations of key chemical pathways.

Fundamental Properties of this compound

This compound is a sulfur-containing heterocyclic compound with the chemical formula C₄H₈S₂. It is a saturated six-membered ring where two opposing carbon atoms are replaced by sulfur atoms. This structure imparts unique physical and chemical properties that make it a valuable building block in organic synthesis.

Physical and Structural Properties

This compound is a white crystalline solid with a characteristically strong and unpleasant odor.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3] The molecule adopts a chair conformation in its crystalline state.[4] A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Structural Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈S₂ | [1][2] |

| Molecular Weight | 120.24 g/mol | [5] |

| CAS Number | 505-29-3 | [2][5] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Strong, unpleasant, seafood-like, garlic/onion | [1][3] |

| Melting Point | 107-113 °C | [3][6] |

| Boiling Point | 200 °C | [3][6] |

| Solubility | Soluble in ethanol, ether, carbon tetrachloride, acetic acid, and carbon disulfide. Poorly soluble in water. | [1][2][7] |

| Crystal Structure | Monoclinic, chair conformation | [4] |

| SMILES | C1CSCCS1 | [6] |

| InChI Key | LOZWAPSEEHRYPG-UHFFFAOYSA-N | [6] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.85 ppm (s) | [1] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 29.14 ppm | [1] |

| Infrared (IR) | KBr WAFER technique shows characteristic peaks. | [1] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 120. | [1] |

Synthesis and Reactivity of this compound

The synthetic utility of this compound and its derivatives stems from the reactivity of the sulfur atoms and the adjacent methylene (B1212753) groups.

Synthesis of this compound

This compound can be synthesized via the alkylation of 1,2-ethanedithiol (B43112) with 1,2-dibromoethane.[8] This reaction provides a direct route to the core heterocyclic structure.

Key Reactions of this compound

The sulfur atoms in the this compound ring are nucleophilic and can undergo a variety of chemical transformations.

The sulfur atoms of this compound can be sequentially oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common strategy to modify the electronic properties and reactivity of the molecule.[9][10][11] The oxidation can be controlled to yield the mono- or di-oxidized products.

While the fully saturated this compound has limited applications in alkylation due to the ease of β-fragmentation of its lithiated derivatives, its unsaturated and functionalized counterparts, such as 5,6-dihydro-1,4-dithiins, are more stable and can be used as vinyl anion equivalents for stereocontrolled synthesis.[12][13] Recent developments have also shown that this compound can undergo direct C-H functionalization through photoredox catalysis.[12][13]

The sulfur atoms in this compound can act as ligands, coordinating to metal centers to form metal complexes. This property is exploited in the design of novel organometallic compounds and catalysts.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of 2-Oxo-1,4-dithiane

This protocol describes the synthesis of 2-oxo-1,4-dithiane from 1,2-ethanedithiol and chloroacetyl chloride.[7]

Materials:

-

1,2-Ethanedithiol (1.2 mol)

-

Triethylamine (B128534) (2.4 mol)

-

Chloroacetyl chloride (1.2 mol)

-

Anhydrous magnesium sulfate

-

Ice-acetone bath

Procedure:

-

In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, dissolve 1,2-ethanedithiol and triethylamine in 1 L of dichloromethane.

-

Cool the mixture to 0-10 °C in an ice-acetone bath.

-

Slowly add a solution of chloroacetyl chloride in 400 mL of dichloromethane over 1.5 hours, maintaining the temperature between 0-10 °C. A thick white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, add 500 mL of ice water to dissolve the precipitate, forming a two-phase system.

-

Separate the organic phase and wash it with four 200-mL portions of water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

Distill the residue under reduced pressure (0.7 mm) to obtain 2-oxo-1,4-dithiane (boiling point 92-93 °C).

Oxidation of a Thioether to a Sulfoxide

This is a general protocol for the selective oxidation of a thioether, such as this compound, to a sulfoxide using hydrogen peroxide as the oxidant.[14]

Materials:

-

Sulfide (B99878) (1 mmol)

-

30% Hydrogen peroxide (H₂O₂)

-

Recyclable silica-based tungstate (B81510) interphase catalyst

-

Solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the sulfide in a suitable solvent in a round-bottom flask.

-

Add the silica-based tungstate catalyst.

-

Add 30% hydrogen peroxide dropwise to the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter to recover the catalyst.

-

Work up the reaction mixture by washing with water and extracting the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the sulfoxide.

Applications in Drug Development and Materials Science

Derivatives of this compound are valuable synthons in the creation of complex molecules with biological activity and in the development of advanced materials.

Role in Heterocyclic Synthesis and Drug Discovery

This compound-2,5-diol (B140307), a derivative of this compound, is a versatile building block for the synthesis of a wide range of sulfur-containing heterocycles.[4] Its ambident nature, possessing both electrophilic and nucleophilic centers, allows for its use in cascade reactions to construct complex molecular architectures.[4] These synthesized heterocycles are often scaffolds for bioactive compounds, including antiretroviral agents like lamivudine.[15] Furthermore, some this compound derivatives have shown potential as anticancer and antimicrobial agents.[3] Dihydro-1,4-dithiin tetraoxides, which are derived from this compound, have been investigated for their biological activities, including the inhibition of DNA topoisomerase II.[6]

Applications in Polymer Chemistry

The incorporation of the this compound moiety into polymer backbones can impart unique properties such as high refractive indices, thermal stability, and biocompatibility.[3] For instance, this compound-2,5-diol can be used as a monomer in direct melt polycondensation to synthesize aliphatic random copolyesters.[2][3] These sulfur-containing polymers are being explored for biomedical applications, including drug delivery systems.[3]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry that extends beyond its use as a simple protecting group. Its fundamental properties, particularly the reactivity of its sulfur atoms, make it and its derivatives valuable building blocks in the synthesis of complex organic molecules, bioactive compounds, and advanced materials. The ability to fine-tune its properties through oxidation and other functionalizations opens up a wide range of possibilities for its application in both academic research and industrial drug development. This guide has provided a foundational understanding of this compound, which should serve as a valuable resource for scientists and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dithiane - Wikipedia [en.wikipedia.org]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 15. This compound-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dithiane, a sulfur-containing heterocyclic compound. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction

This compound is a saturated six-membered heterocycle containing two sulfur atoms at positions 1 and 4. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific disciplines. While its direct applications in pharmaceuticals are not extensive, its derivatives are recognized as important intermediates in the synthesis of more complex molecules, including some with biological activity.[1][2] This guide will focus on the practical aspects of its laboratory preparation and the analytical techniques used for its characterization.

Synthesis of this compound

The most common and reliable method for the laboratory synthesis of this compound involves the reaction of 1,2-ethanedithiol (B43112) with a suitable 2-carbon electrophile, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane.

Synthesis from 1,2-Ethanedithiol and Ethylene (B1197577) Dibromide

This method, detailed in Organic Syntheses, provides a robust procedure for the preparation of this compound.[3] The reaction proceeds via a double nucleophilic substitution, where the dithiolate, formed in situ, displaces the bromide ions from ethylene dibromide to form the six-membered ring.

Caption: Synthesis of this compound from 1,2-Ethanedithiol and Ethylene Dibromide.

Experimental Protocol:

A detailed experimental procedure has been published in Organic Syntheses.[3] The following is a summary of the key steps:

-

Preparation of Sodium Ethanethiolate: In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, sodium metal is dissolved in anhydrous ethanol to form sodium ethoxide. 1,2-ethanedithiol is then added to this solution to generate the disodium (B8443419) salt of 1,2-ethanedithiol in situ.

-

Reaction with Ethylene Dibromide: Ethylene dibromide is added to the solution of the dithiolate.

-

Reflux: The reaction mixture is stirred and heated under reflux for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove the precipitated sodium bromide. The ethanol is then distilled off. Water is added to the residue, and the this compound is isolated by steam distillation.

-

Purification: The collected solid is dried over a suitable drying agent. The product can be further purified by recrystallization if necessary.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Yield (%) |

| 1,2-Ethanedithiol | 94.2 | 0.25 | - |

| Ethylene Dibromide | 187.86 | 0.25 | - |

| Sodium | 22.99 | 0.5 | - |

| This compound | 120.24 | - | 55-60 |

Synthesis of this compound Derivatives

For certain applications, derivatives of this compound are of greater interest. Below are synthetic approaches to two common derivatives.

Synthesis of 2-Oxo-1,4-dithiane

2-Oxo-1,4-dithiane can be synthesized from 1,2-ethanedithiol and chloroacetyl chloride in the presence of a base like triethylamine (B128534).[4]

Experimental Protocol:

-

A solution of 1,2-ethanedithiol and triethylamine in dichloromethane (B109758) is cooled in an ice-acetone bath.

-

A solution of chloroacetyl chloride in dichloromethane is added dropwise.

-

The reaction is stirred for several hours, allowing it to warm to room temperature.

-

The reaction mixture is washed with water, and the organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation.[4]

Synthesis of 2,5-Dihydroxy-1,4-dithiane

This derivative is often prepared from the reaction of chloroacetaldehyde (B151913) with sodium hydrosulfide (B80085).[5]

Experimental Protocol:

-

An aqueous solution of sodium hydrosulfide is prepared.

-

A solution of chloroacetaldehyde is added dropwise to the sodium hydrosulfide solution.

-

The reaction mixture is stirred, leading to the formation of the product which may precipitate out of the solution.

-

The solid product is collected by filtration and washed.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈S₂ | [6] |

| Molar Mass | 120.24 g/mol | [6] |

| Appearance | White to off-white crystals | - |

| Melting Point | 112.3 °C | [6] |

| Boiling Point | 200 °C | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents | - |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.85 | s | 8H | -CH₂- |

Solvent: CDCl₃, Frequency: 300 MHz[6]

4.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 29.14 | -CH₂- |

Solvent: CDCl₃, Frequency: 25.16 MHz[6]

4.2.3. Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 120 | 100 | [M]⁺ |

| 61 | ~60 | [C₂H₅S]⁺ |

| 46 | ~50 | [CH₂S]⁺ |

Source: NIST/EPA/MSDC Mass Spectral Database[6][7]

4.2.4. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | C-H stretch |

| 1420 | Medium | CH₂ scissoring |

| 1270 | Medium | CH₂ wagging |

| 920 | Strong | CH₂ rocking |

| 680 | Strong | C-S stretch |

Note: IR absorption frequencies are approximate and can vary based on the sample preparation method.[8][9]

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression of steps designed to ensure the efficient formation of the target compound and the verification of its purity and structure.

Caption: General Experimental Workflow for the Synthesis and Characterization of this compound.

Applications in Drug Development and Research

While this compound itself has limited direct pharmaceutical applications, its derivatives are valuable intermediates in organic synthesis. For instance, 2,5-dihydroxy-1,4-dithiane is a key intermediate in the preparation of drugs like lamivudine (B182088) and entecavir.[5] The this compound moiety can be found in various complex molecules and serves as a building block in the synthesis of sulfur-containing heterocycles.[1][10] Its structural features can be exploited to create molecules with specific three-dimensional conformations, which is of interest in the design of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a solid with an unpleasant odor. It may cause eye, skin, and respiratory tract irritation. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This guide provides a foundational understanding of the synthesis and characterization of this compound. For researchers embarking on its synthesis, consulting the primary literature for detailed experimental conditions and safety protocols is strongly recommended.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C4H8S2 | CID 10452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,4-Dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dithiane, a heterocyclic compound with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 2.85 | Singlet | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Solvent |

| 29.14 | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups. The following data is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook[1].

Table 3: Principal IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H Stretch |

| ~1420 | Medium | CH₂ Scissoring |

| ~1280 | Medium | CH₂ Wagging |

| ~1150 | Medium | CH₂ Twisting |

| ~920 | Strong | CH₂ Rocking |

| ~680 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 120 | 100 | [M]⁺ (Molecular Ion) |

| 61 | 60 | [C₂H₅S]⁺ |

| 46 | 55 | [CH₂S]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse sequence (e.g., zg on Bruker instruments).

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

-

Spectral Width (SW): 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and reference the TMS peak to 0.00 ppm. Perform a baseline correction.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): 0-220 ppm.

-

-

Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and reference the CDCl₃ solvent peak to 77.16 ppm. Perform a baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Run a background spectrum of the empty sample compartment prior to sample analysis.

-

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. The data is typically presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of solid this compound via a direct insertion probe.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

-

Data Analysis: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak and characteristic fragment ions are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Structural Landscape of 1,4-Dithiane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiane, a sulfur-containing heterocyclic compound, serves as a fundamental scaffold in various areas of chemical and pharmaceutical research. Its conformational flexibility and the nature of its sulfur atoms influence its reactivity and interaction with biological systems. This technical guide provides an in-depth analysis of the crystal structure and conformational dynamics of this compound. We present a comprehensive review of crystallographic and computational data, detailed experimental methodologies for its structural elucidation, and visual representations of its conformational pathways.

Crystal Structure of this compound

The solid-state structure of this compound has been unequivocally determined by X-ray crystallography to adopt a centrosymmetric chair conformation .[1] This arrangement is the most thermodynamically stable form of the molecule, minimizing steric and torsional strain.

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise measurements of the geometric parameters of the this compound molecule in its crystalline state. The key bond lengths and angles are summarized in the table below.

| Parameter | Value (Å or °) | Standard Deviation |

| Bond Lengths | ||

| S1 - C2 | 1.8014 Å | 0.013 Å |

| S1 - C6 | 1.8214 Å | 0.011 Å |

| C2 - C3 | 1.4904 Å | 0.018 Å |

| Bond Angles | ||

| C6 - S1 - C2 | 99.9° | - |

| S1 - C2 - C3 | 113.3° | - |

| C2 - C3 - S4 | 113.3° | - |

Table 1: Crystallographic Bond Lengths and Angles for the Chair Conformation of this compound.[1]

Conformational Analysis of this compound

In addition to the stable chair conformation observed in the solid state, this compound can adopt other, higher-energy conformations in the gas phase and in solution. These include the twist-boat and boat forms. The interconversion between these conformers is a dynamic process with specific energy barriers.

Conformational Energetics

Computational studies, employing ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in elucidating the relative energies of the different conformers of this compound.[1][2] The chair conformation is the global minimum on the potential energy surface.

| Conformer | Relative Energy (kcal/mol) | Method |

| Chair | 0.00 | Global Minimum |

| Twist-Boat | 4.85 | B3LYP/6-311+G(d,p) |

| Boat (Transition State) | 9.53 - 10.5 | Various ab initio and DFT methods |

| Chair-Twist Transition State | 11.7 | B3LYP/6-311+G(d,p) |

Table 2: Calculated Relative Energies of this compound Conformers.[1][2]

Geometric Parameters of Conformers

While the chair conformation is well-characterized experimentally, the geometric parameters of the higher-energy conformers are primarily derived from computational models.

| Parameter | Chair Conformer | Twist-Boat Conformer |

| Symmetry | C2h | D2 |

| Bond Lengths (Å) | ||

| S-C | 1.81 - 1.82 | (Calculated values are generally similar to the chair) |

| C-C | 1.49 | (Calculated values are generally similar to the chair) |

| Key Dihedral Angles (°) | ||

| S-C-C-S | ±65 | Variable |

| C-S-C-C | ±55 | Variable |

Table 3: Comparison of Geometric Parameters for Chair and Twist-Boat Conformers of this compound.

Experimental Protocols for Structural Elucidation

The determination of the crystal structure and conformation of this compound relies on several key experimental techniques.

X-Ray Crystallography

This is the definitive method for determining the three-dimensional structure of crystalline solids.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow sublimation in a sealed ampoule.[1]

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using direct methods or Patterson functions.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths, angles, and thermal parameters.

Gas-Phase Electron Diffraction

This technique provides information about the molecular structure in the gaseous state, where intermolecular forces are negligible.

Methodology:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the interatomic distances and bond angles. This often involves comparing the experimental data to theoretical models of different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the dynamic conformational equilibria of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired. Temperature-dependent NMR studies can be performed to observe changes in the conformational equilibrium.

-

Data Analysis: Chemical shifts, coupling constants, and coalescence phenomena in variable-temperature spectra are analyzed to determine the relative populations of different conformers and the energy barriers to interconversion.

Conformational Interconversion Pathway

The interconversion between the chair and twist-boat conformations of this compound proceeds through a high-energy boat transition state. The following diagram illustrates this pathway.

Conclusion

The structural and conformational properties of this compound are well-defined, with the chair conformation being the most stable form in the solid state and the predominant species in solution under standard conditions. The energy landscape for conformational interconversion has been thoroughly mapped by computational methods, providing a clear picture of the dynamic behavior of this important heterocyclic system. The experimental protocols outlined herein provide a robust framework for the structural elucidation of this compound and its derivatives, which is of critical importance for its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Core Structural Differences Between 1,4-Dithiane and 1,3-Dithiane

For Researchers, Scientists, and Drug Development Professionals

Dithianes, six-membered heterocyclic compounds containing two sulfur atoms, are fundamental scaffolds in organic and medicinal chemistry. Their utility ranges from protecting groups and chiral auxiliaries to key intermediates in the synthesis of complex molecules. The constitutional isomers, 1,4-dithiane and 1,3-dithiane (B146892), while sharing the same molecular formula (C₄H₈S₂), exhibit profound differences in their three-dimensional structure, symmetry, and spectroscopic properties. These distinctions dictate their chemical reactivity and applications. This technical guide provides a detailed comparison of their core structural differences, supported by quantitative data, experimental protocols, and visual diagrams.

Core Structural and Conformational Differences

The primary distinction between this compound and 1,3-dithiane arises from the placement of the two sulfur atoms within the cyclohexane-like ring. This seemingly simple variation has significant consequences for molecular symmetry, bond parameters, and conformational stability.

-

This compound : The sulfur atoms are located in a para arrangement (positions 1 and 4). In its most stable chair conformation, the molecule possesses a center of inversion (Ci symmetry), which renders it nonpolar. This high degree of symmetry means that all four carbon atoms are chemically equivalent, as are all eight hydrogen atoms.

-

1,3-Dithiane : The sulfur atoms are in a meta arrangement (positions 1 and 3). This configuration eliminates the center of symmetry found in its 1,4-isomer. As a result, 1,3-dithiane is a polar molecule and features three distinct sets of carbon atoms (C2, C4/C6, and C5) and their corresponding hydrogen atoms.

Both isomers predominantly adopt a chair conformation, which is significantly more stable than the alternative boat or twist-boat forms.[1]

Caption: Chair conformations of this compound and 1,3-dithiane.

Data Presentation: Structural Parameters

The geometric parameters of the dithiane rings have been determined through gas-phase electron diffraction and single-crystal X-ray diffraction studies. The following table summarizes these key structural features.

| Parameter | This compound | 1,3-Dithiane | Data Source |

| Bond Lengths (Å) | |||

| C—S | 1.811 (avg.) | 1.825 | X-ray[2] / Electron Diffraction |

| C—C | 1.521 (avg.) | 1.531 | X-ray[2] / Electron Diffraction |

| Bond Angles (°) | |||

| C—S—C | 99.4 | 97.4 | X-ray[2] / Electron Diffraction |

| S—C—S | N/A | 114.3 | Electron Diffraction |

| S—C—C | 109.9 | 112.6 | X-ray[2] / Electron Diffraction |

| C—C—C | N/A | 112.3 | Electron Diffraction |

Note: Data for this compound is from a 1974 X-ray crystallography study. Data for 1,3-dithiane is from a 1972 gas-phase electron diffraction study.

Caption: Comparison of key properties of this compound vs. 1,3-dithiane.

Spectroscopic Distinctions (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and definitive method for distinguishing between the two isomers based on their inherent symmetry.

-

¹H NMR of this compound : Due to the molecule's symmetry, all eight protons are in identical chemical environments. This results in a single, sharp signal in the ¹H NMR spectrum.

-

¹H NMR of 1,3-Dithiane : The lack of symmetry leads to three distinct proton environments: the methylene (B1212753) protons between the two sulfur atoms (C2), the methylene protons adjacent to one sulfur atom (C4/C6), and the unique methylene protons at the opposite end of the ring (C5). This results in three distinct sets of signals.

-

¹³C NMR of this compound : Similarly, the four carbon atoms are chemically equivalent, producing a single resonance in the ¹³C NMR spectrum.

-

¹³C NMR of 1,3-Dithiane : The three inequivalent carbon positions (C2, C4/C6, C5) give rise to three separate signals.

Data Presentation: NMR Chemical Shifts

The following table summarizes the characteristic NMR chemical shifts for each isomer in a standard deuterated chloroform (B151607) (CDCl₃) solvent.

| Nucleus | Position | This compound (δ, ppm) | 1,3-Dithiane (δ, ppm) |

| ¹H | C2-H | - | ~3.79 |

| C4/C6-H | \multirow{2}{}{~2.85 (singlet)} | ~2.83 | |

| C5-H | ~2.08 | ||

| ¹³C | C2 | - | 31.8 |

| C4/C6 | \multirow{2}{}{~29.1} | 29.8 | |

| C5 | 26.5 |

Experimental Protocols

The precise structural data presented above are determined using well-established analytical techniques. Below are generalized protocols for the key experiments.

Protocol 1: Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive bond lengths and angles.

Methodology:

-

Crystal Growth: High-quality single crystals of the dithiane isomer are grown. A common method is slow evaporation from a suitable solvent (e.g., ethanol, hexane). A saturated solution of the compound is prepared, filtered to remove impurities, and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern—the positions and intensities of thousands of reflected X-ray spots.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed diffraction data and the calculated data based on the model.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the identity, purity, and solution-state structure of the dithiane isomers.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the dithiane sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to set the 0 ppm reference point.

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequencies for the nuclei being observed (¹H and ¹³C). The magnetic field is "locked" to the deuterium (B1214612) signal of the solvent to correct for any field drift, and the field homogeneity is optimized ("shimming") to obtain sharp, symmetrical peaks.

-

¹H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID) signal. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is run. This provides a spectrum where each unique carbon appears as a single line. Due to the low natural abundance of the ¹³C isotope, many more scans (hundreds to thousands) are required to obtain a spectrum with adequate signal-to-noise.

-

Data Processing: The acquired FIDs are converted into spectra using a Fourier transform. The spectra are then phased, baseline-corrected, and the chemical shifts are referenced to TMS.

This guide highlights the critical, yet subtle, structural differences between this compound and 1,3-dithiane. Understanding these core distinctions in symmetry, bond parameters, and spectroscopic signatures is essential for any researcher utilizing these versatile building blocks in synthesis or drug development.

References

Unveiling the Electronic Landscape of the 1,4-Dithiane Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dithiane ring system, a sulfur-containing heterocycle, presents a unique combination of conformational flexibility and electronic properties that make it a subject of significant interest in chemical synthesis and drug discovery. This technical guide provides an in-depth exploration of the core electronic characteristics of the this compound scaffold, supported by experimental data and computational analyses.

Conformational Dynamics and Stability

The this compound ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of two sulfur atoms introduces distinct energetic and geometric features. Computational studies, employing both ab initio molecular orbital theory and density functional theory (DFT), have elucidated the energy landscape of its conformational interconversions.[1][2]

The chair conformer is the global minimum, with a twist conformer being a higher-energy local minimum.[1] The energy barrier for the interconversion between the enantiomers of the 1,4-twist conformer proceeds through a 1,4-boat transition state.[1]

Table 1: Calculated Conformational Energies of this compound [1]

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| 1,4-Twist | 4.85 |

| 1,4-Boat (Transition State) | 9.53 - 10.5 |

| Chair to 1,4-Twist (Transition State) | 11.7 |

Note: Values are based on computational studies and may vary slightly depending on the level of theory and basis set used.

The conformational preferences of substituted this compound derivatives are influenced by stereoelectronic interactions. For instance, in this compound-1-oxide, the axial conformer is favored due to orbital interactions between the lone pairs on the sulfur and oxygen atoms.[3]

Frontier Molecular Orbitals and Reactivity

Frontier Molecular Orbital (FMO) analysis is a crucial tool for understanding the chemical reactivity and electronic properties of molecules.[4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to act as an electron donor and acceptor, respectively.

Computational studies have shown that the HOMO of this compound is primarily localized on the sulfur atoms, indicating their nucleophilic character.[5] The LUMO, conversely, is distributed over the C-S antibonding orbitals. The energy gap between the HOMO and LUMO provides insights into the kinetic stability and chemical reactivity of the molecule.[4]

Table 2: Frontier Molecular Orbital Energies (Calculated)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results |

| Peptoid derivatives of this compound-2,5-diol | Varied based on substitution | Varied based on substitution | Varied based on substitution |

Note: Specific HOMO/LUMO energy values for the parent this compound were not found in the provided search results. However, studies on derivatives highlight the utility of FMO analysis.[4][6]

Charge Distribution and Electrostatic Potential

The distribution of electron density within the this compound ring system can be analyzed using techniques like Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA).[4][6] MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack. In peptoid derivatives synthesized from this compound-2,5-diol, MEP analysis has been used to predict charge distribution.[4]

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to characterize the structure and electronic environment of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of this compound and its derivatives. The chemical shifts and coupling constants provide information about the chemical environment and conformation of the ring.

Table 3: NMR Spectroscopic Data for this compound [7][8][9]

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | CDCl₃ | 2.85 |

| ¹³C | CDCl₃ | 29.14 |

In derivatives such as 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane, ¹H NMR spectra can reveal the presence of both monomeric and dimeric forms in solution.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The presence of specific functional groups in this compound derivatives can be identified through their characteristic absorption bands.[7][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their identity.[10][11][12] The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 120.[8]

Crystallographic Analysis

X-ray crystallography provides precise information about the solid-state structure, including bond lengths, bond angles, and conformation. The crystal structure of this compound has been determined, confirming its centrosymmetric chair conformation.[13][14] Studies on crystalline phases of this compound 1,1,4,4-tetraoxide have also been conducted to examine intermolecular interactions.[15][16]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized methodologies for key experiments cited in the literature.

X-ray Crystallography

A suitable single crystal of the this compound derivative is selected and mounted on a diffractometer. Data is collected at a specific temperature (e.g., 200 K) using a specific radiation source (e.g., Mo Kα).[13] The structure is then solved and refined using software packages like SHELX.[13]

NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃).[7][8] ¹H and ¹³C NMR spectra are recorded on a spectrometer of a specific frequency (e.g., 300 MHz for ¹H NMR).[7][9] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Computational Chemistry

Computational studies are typically performed using software packages like Gaussian. The geometry of the molecule is optimized using a specific level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[4][17] Frequency calculations are then performed to confirm that the optimized geometry represents a true minimum on the potential energy surface.[17] Further analyses like FMO, MEP, and NBO can be carried out on the optimized geometry.[4]

Visualizations

Logical Workflow for Investigating Electronic Properties

Caption: Workflow for Investigating Electronic Properties.

Conformational Interconversion of this compound

Caption: Conformational Interconversion Pathway.

References

- 1. A computational study of conformational interconversions in 1,4-dithiacyclohexane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [ask.orkg.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Approach Towards Peptoids Synthesis Using this compound-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C4H8S2 | CID 10452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(505-29-3) 1H NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. asianpubs.org [asianpubs.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. degruyterbrill.com [degruyterbrill.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Comparison of the C—H⋯O bonding in two crystalline phases of 1,4-dithiane 1,1,4,4-tetraoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-Pot Approach Towards Peptoids Synthesis Using this compound-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Data of 1,4-Dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-Dithiane (CAS: 505-29-3), a sulfur-containing heterocyclic compound. The information presented herein is curated for professionals in research, chemical sciences, and pharmaceutical development who require accurate thermodynamic parameters for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the associated workflows.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and phase behavior. The following tables summarize the most critical experimentally determined and computationally estimated data available in the literature.

Table 1: Enthalpies of Formation and Phase Change

This table presents the standard enthalpies of formation (ΔfH°), sublimation (ΔsubH°), and fusion (ΔfusH°). It is important to note that while experimental data for phase change enthalpies are available, the standard enthalpy of formation for this compound is primarily reported from computational methods.

| Property | State | Value (kJ/mol) | Method | Source |

| Standard Enthalpy of Formation (ΔfH°) | Gas | 39.29 | Joback Method | [1][2] |

| Standard Enthalpy of Sublimation (ΔsubH°) | Solid to Gas | 68.90 | - | [2] |

| 63.00 | - | [2] | ||

| Enthalpy of Fusion (ΔfusH°) | Solid to Liquid | 4.19 | Joback Method | [2] |

Table 2: Heat Capacity and Entropy of Fusion

This table provides data on the solid-phase heat capacity (Cp,solid) and the entropy of fusion (ΔfusS). These values are essential for calculating changes in enthalpy and entropy with temperature.

| Property | Value | Units | Temperature (K) | Source |

| Solid Phase Heat Capacity (Cp,solid) | 129.8 | J/mol·K | 300 | [3] |

| Entropy of Fusion (ΔfusS) | 56.20 | J/mol·K | 384.60 | [2] |

Table 3: Physical Properties

This table lists other relevant physical properties of this compound.

| Property | Value | Units | Source |

| Molecular Weight | 120.24 | g/mol | [2] |

| Melting Point (Tfus) | 384.60 ± 0.20 | K | [2] |

| Boiling Point (Tboil) | 472.70 | K | [2] |

Experimental Protocols

Accurate thermochemical data is contingent on precise and well-documented experimental methodologies. The following sections describe the standard protocols for determining the key thermochemical properties of compounds like this compound. While specific experimental details for this compound are not extensively published, the methodologies described are based on established techniques for similar organic sulfur compounds[4][5].

Determination of Enthalpy of Combustion via Rotating Bomb Calorimetry

The standard enthalpy of formation of sulfur-containing organic compounds is typically derived from their standard enthalpy of combustion, which is measured using a rotating bomb calorimeter. This technique ensures that the sulfuric acid produced upon combustion is in a well-defined thermodynamic state.

Protocol:

-

Sample Preparation: A pellet of the sample (approximately 0.5-1.0 g) is accurately weighed and placed in a silica (B1680970) crucible. A cotton fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside a stainless-steel combustion bomb. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure the formation of a uniform sulfuric acid solution.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a calorimeter bucket. The calorimeter is assembled with a stirrer and a temperature-measuring device (e.g., a platinum resistance thermometer).

-

Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure complete dissolution of the sulfur oxides into the water, forming a homogeneous sulfuric acid solution.

-

Temperature Measurement: The temperature of the water in the calorimeter bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The corrected temperature rise is used to calculate the gross heat of combustion. Corrections are applied for the heat of ignition and the heat of formation of nitric acid (from any residual nitrogen). The standard enthalpy of combustion is then calculated from the gross heat of combustion.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

Determination of Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Protocol:

-

Sample Preparation: The solid sample of this compound is placed in a Knudsen effusion cell, which is a small, thermostated container with a small orifice of known area.

-

Apparatus Setup: The effusion cell is placed in a high-vacuum chamber. The temperature of the cell is precisely controlled and measured.

-

Effusion Measurement: As the sample is heated, it sublimes, and the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time, typically using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

-

Data Collection: The experiment is repeated at several different temperatures to obtain a set of vapor pressure versus temperature data.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C where the slope is equal to -ΔsubH°/R.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the thermochemical properties of this compound.

References

- 1. This compound (CAS 505-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calorimetric and computational study of 1,4-dithiacyclohexane 1,1-dioxide (this compound sulfone) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1,4-Dithiane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dithiane, a heterocyclic compound of interest in various chemical and pharmaceutical applications. Due to its structural characteristics, understanding its behavior in different solvent systems is crucial for process development, formulation, and synthesis. This document summarizes the available solubility data, details a standard experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Summary of Solubility Data

This compound, a cyclic dithioether, generally exhibits good solubility in a range of common organic solvents.[1] Its nonpolar nature facilitates dissolution in nonpolar and moderately polar media.[1] However, a comprehensive search of the available scientific literature reveals a notable lack of specific quantitative solubility data (e.g., g/100 mL or molarity at specified temperatures). The information available is primarily qualitative. The following table summarizes the reported qualitative solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[2] |

| Ethers | Diethyl Ether | Soluble,[2] Highly Soluble[1] |

| Ketones | Acetone | Highly Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Highly Soluble[1] |

| Halogenated Solvents | Carbon Tetrachloride | Soluble[2] |

| Carboxylic Acids | Acetic Acid | Soluble[2] |

| Other | Carbon Disulfide | Soluble[2] |

For comparative purposes, the aqueous solubility of this compound has been reported as 3,000 mg/L at 25 °C.[2] Another source predicts a water solubility of 1.11 g/L.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility, determined by the shake-flask method, is considered the gold standard for solubility measurement. This method establishes the maximum concentration of a compound in a solvent at equilibrium. The following protocol outlines the steps for this procedure.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials or flasks with secure closures

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE for organic solvents)

-

Volumetric glassware

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry)

2. Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial or flask containing a known volume of the organic solvent. The key is to ensure that a saturated solution is in equilibrium with the undissolved solid.

-

Equilibration: The sealed vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. A sample of the supernatant is then carefully withdrawn and filtered to remove all undissolved particles. Filtration should be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

Quantification: The clear, saturated filtrate is then diluted with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is determined using a pre-validated analytical method, such as HPLC or GC.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1,4-Dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dithiane is a saturated six-membered heterocyclic compound containing two sulfur atoms at opposing positions. This bis-thioether has served as a versatile building block in organic synthesis and is a key structural motif in various compounds of interest. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound and its important derivatives. It includes detailed experimental protocols for key reactions, quantitative data for comparison, and visualizations of reaction pathways.

Historical Perspective

The precise first synthesis of the parent this compound molecule is not prominently documented in easily accessible literature. However, research into sulfur-containing heterocycles gained momentum in the mid-20th century. A significant early synthesis of a key derivative, 2,5-dihydroxy-1,4-dithiane, was reported as part of this broader exploration of sulfur chemistry.[1] This derivative has since become a valuable precursor in various synthetic routes.

Core Synthetic Methodologies

The synthesis of the this compound ring system can be achieved through several strategic approaches, primarily involving the formation of two carbon-sulfur bonds. The most common methods utilize bifunctional electrophiles and nucleophiles.

Alkylation of 1,2-Ethanedithiol (B43112) with 1,2-Dihaloethanes

A foundational and straightforward method for constructing the this compound core is the reaction of 1,2-ethanedithiol with a 1,2-dihaloethane, typically 1,2-dibromoethane. This reaction proceeds via a double nucleophilic substitution, where the thiol groups of 1,2-ethanedithiol act as nucleophiles, displacing the halide leaving groups.

Reaction Pathway: Alkylation of 1,2-Ethanedithiol